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9-Oxa-1-azaspiro[5.5]undecane

Cat. No.: B1656681
CAS No.: 53702-82-2
M. Wt: 155.24
InChI Key: HNYYNSTWKWZXAG-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Chemistry

Spirocyclic chemistry is a vibrant and rapidly evolving field. The defining feature of a spirocycle is the spiroatom, a single carbon atom that is a member of two distinct rings. This arrangement imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. This inherent three-dimensionality is a key attribute that has made spirocyclic scaffolds increasingly valuable in areas such as medicinal chemistry and materials science. chemsigma.comvulcanchem.com The introduction of heteroatoms, such as oxygen and nitrogen, into the spirocyclic framework, as seen in oxa-azaspiro compounds, further expands the chemical space and potential functionalities of these molecules.

Structural Characteristics of Oxa-Azaspiro[5.5]undecane Systems

The 9-Oxa-1-azaspiro[5.5]undecane scaffold belongs to the broader class of oxa-azaspirocycles. Its systematic name indicates a spirocyclic system composed of two six-membered rings sharing a common carbon atom. One ring contains an oxygen atom at the 9-position and a nitrogen atom at the 1-position, relative to the spiro-carbon. The other ring is a cyclohexane (B81311) ring.

While detailed, publicly available research specifically characterizing the bond lengths, bond angles, and conformational analysis of the parent this compound is limited, general principles of stereochemistry and conformational analysis of six-membered rings can be applied. The piperidine (B6355638) and tetrahydropyran (B127337) rings would be expected to adopt chair conformations to minimize steric strain. The spirocyclic nature of the molecule introduces significant conformational rigidity compared to their monocyclic counterparts.

For comparison, studies on the closely related isomer, 1-oxa-9-azaspiro[5.5]undecane, have been more extensive. For instance, derivatives of this isomer have been synthesized and studied for their potential as antituberculosis agents, acting as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. osi.lv

Significance of Spirocyclic Azacycles in Contemporary Chemical Research

Spirocyclic azacycles, which contain one or more nitrogen atoms within their framework, are of profound importance in contemporary chemical research, particularly in drug discovery. evitachem.com The rigid, three-dimensional nature of the spirocyclic scaffold allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. vulcanchem.com

The incorporation of a spirocyclic azacycle can improve a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective pharmaceuticals. For example, replacing more flexible or planar structures with a spirocyclic motif can lead to novel intellectual property and the development of new lead compounds in drug discovery programs. chemsigma.com

Derivatives of oxa-azaspiro[5.5]undecane systems have been investigated for a range of biological activities. For instance, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. Furthermore, other related spirocyclic systems have been designed as ligands for sigma-1 receptors, which are implicated in various neurological disorders. These examples underscore the vast potential of spirocyclic azacycles as privileged scaffolds in the design of new therapeutic agents.

Compound Data

Below is a table summarizing the basic properties of this compound and a related derivative.

PropertyThis compoundThis compound hydrochloride
CAS Number 53702-82-2Not available
Molecular Formula C9H17NOC9H18ClNO
Molecular Weight 155.24 g/mol 191.70 g/mol
Appearance Not specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1656681 9-Oxa-1-azaspiro[5.5]undecane CAS No. 53702-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYNSTWKWZXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718889
Record name 9-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53702-82-2
Record name 9-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9 Oxa 1 Azaspiro 5.5 Undecane and Its Derivatives

Strategies for Spirocyclic Core Construction

The assembly of the characteristic spiro-fused ring system is the central challenge in synthesizing these compounds. Various methods have been developed to address this, each offering unique advantages in terms of stereocontrol and substrate scope.

Cyclization reactions are a cornerstone for the synthesis of spirocyclic frameworks. Intramolecular strategies, in particular, offer a high degree of control and efficiency.

One of the most potent methods in this category is the Prins Bicyclization . This reaction typically involves the coupling of aldehydes with specific homoallylic alcohols. It is a versatile tool for creating both carbon-carbon and carbon-hetero bonds in a single, highly diastereoselective step. The tandem Prins cyclization has proven to be a powerful method for the stereoselective synthesis of oxygen and nitrogen-containing heterocycles, including spiro-tetrahydropyran scaffolds. For instance, a novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally related to the target compound. This process couples aldehydes with a bespoke N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, marking a significant advance in the synthesis of spiromorpholinotetrahydropyran derivatives.

Another important cyclization strategy is iodocyclization . A general and practical approach to a broad range of oxa-spirocycles has been developed using iodocyclization as the key synthetic step. This method has been successfully used to prepare over 150 different oxa-spirocyclic compounds. The reaction proceeds via the cyclization of alkenyl alcohols, providing a reliable route to the core structure.

Table 1: Examples of Cyclization Reactions for Spirocycle Synthesis
Reaction TypeKey Reagents/SubstratesProduct TypeReference
Prins BicyclizationAldehydes, Homoallylic alcohols, Lewis acid (e.g., BF₃·OEt₂)Spiro-tetrahydropyran derivatives
Prins Cascade ProcessAldehydes, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide1,9-Dioxa-4-azaspiro[5.5]undecane derivatives
IodocyclizationAlkenyl alcohols, Iodine sourceOxa-spirocycles

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has emerged as a powerful tool in modern organic synthesis for forming cyclic compounds. This reaction utilizes catalysts, such as those developed by Grubbs, to form new carbon-carbon double bonds. The intramolecular reaction of an acyclic diene can produce cyclic alkenes ranging from 5- to 30-membered rings.

In the context of oxa-aza spirocycles, RCM provides a versatile pathway. For example, researchers have employed Grubbs-metathesis to synthesize oxa-spiropiperidines. Syntheses of substituted diazaspirocycles through ring-closing metathesis have also been reported, demonstrating the utility of this approach for constructing spirocyclic systems containing nitrogen.

Radical ring expansion reactions offer an alternative route to spirocycles by enlarging a pre-existing ring. These methods can be advantageous for creating larger rings from more readily available smaller ones. A common strategy involves the opening of a cyclopropane-containing bicyclic intermediate.

While direct application to 9-Oxa-1-azaspiro[5.5]undecane is not extensively detailed, the principle has been demonstrated for related structures. For instance, the ring enlargement of donor-acceptor-substituted cyclopropanes has been used to synthesize [n,5]-spiroketals. The Dowd-Beckwith ring expansion is another useful method capable of adding several carbons to a ring at once, proceeding through a radical-mediated mechanism. These methodologies represent a potential, albeit less common, strategy for accessing the undecane (B72203) skeleton.

Fusion reactions, in this context, refer to tandem or cascade processes where the two heterocyclic rings are formed in a single coordinated sequence. The Prins cascade cyclization mentioned earlier is a prime example, as it constructs the spiro-tetrahydropyran framework in one pot.

Another relevant approach involves radical-mediated annelation. For example, a reaction pathway involving nitro radical addition followed by a 5-exo-cyclization and H-abstraction sequence has been described. Such methods, which build the complex bicyclic structure from a linear precursor in a domino fashion, are highly efficient for creating the fused oxa-aza spirocyclic core.

Functional Group Transformations and Derivatization Protocols

Once the this compound core is established, further diversification is achieved through various functional group transformations. These modifications are crucial for tuning the molecule's properties for specific applications.

Nucleophilic substitution is a fundamental tool for derivatizing the spirocyclic scaffold, particularly when a suitable leaving group is present. A general approach involves synthesizing oxa-spirocyclic iodides, which serve as versatile precursors for introducing a range of functionalities.

A simple reaction of these iodides with sodium azide, followed by reduction, yields the corresponding primary amines. This two-step process provides a reliable method for installing an amino group. Furthermore, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in nucleophilic aromatic substitution reactions. For example, the scaffold has been coupled with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to generate novel fluoroquinolone derivatives.

Table 2: Nucleophilic Substitution Reactions on Oxa-Spirocycle Precursors
PrecursorNucleophileReagentsProductReference
Oxa-spirocyclic iodideAzide (N₃⁻)1. NaN₃2. H₂/Pd or PPh₃Oxa-spirocyclic amine
1-Oxa-9-azaspiro[5.5]undecane derivativeFluoroquinoloneBoron chelate complexCiprofloxacin (B1669076) derivative
Oxa-spirocyclic iodideThioacetatePotassium thioacetateThioacetate derivative

Oxidation and Reduction Pathways

The scientific literature reviewed does not provide specific examples of oxidation or reduction pathways directly involving the this compound core. Research has predominantly centered on the synthesis of the scaffold and its subsequent functionalization, rather than the chemical transformation of the heterocyclic rings themselves. Synthetic strategies often involve reduction or reductive amination as part of the ring-forming process for related aminocyclitols, but these are not post-synthetic modifications of the spirocycle. researchgate.net

Acylation and N-Alkylation Procedures

The nitrogen at position 1 of the this compound scaffold is a key site for introducing structural diversity through acylation and N-alkylation. These procedures are fundamental in creating libraries of derivatives for pharmacological screening.

A common synthetic route involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the nitrogen atom. The synthesis of various derivatives typically follows a sequence of deprotection followed by functionalization. For instance, after removing the Boc group, the now-secondary amine can be reacted with various electrophiles.

N-Alkylation: This process is used to introduce alkyl or arylalkyl substituents. A typical procedure involves reacting the deprotected spirocycle with an appropriate alkyl halide (e.g., phenethyl bromide) in the presence of a base to yield the N-substituted product.

Acylation: This method introduces acyl groups. It is commonly performed by reacting the parent spiro-amine with an acyl halide or an acid anhydride. This reaction is a key step in the synthesis of amide derivatives. researchgate.net

The following table summarizes these common functionalization reactions:

Reaction TypeReagentsFunctional Group Introduced
N-AlkylationAlkyl Halide (e.g., R-Br), BaseAlkyl (R)
AcylationAcyl Halide (e.g., R-COCl), BaseAcyl (R-CO)

Formation of Hydrochloride Salts

The this compound moiety, containing a basic secondary amine, is often converted into a hydrochloride salt. This is a standard procedure in medicinal chemistry to improve the stability, crystallinity, and aqueous solubility of the compound, which facilitates handling and formulation. The formation of the hydrochloride salt is typically the final step after the synthesis and purification of the free base.

The general procedure involves dissolving the purified this compound or its derivative in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. A solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., ethereal HCl or methanolic HCl) is then added dropwise. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under a vacuum. The commercial availability of this compound hydrochloride confirms the application of this process. chiralen.combiosynth.com

Stereoselective Synthesis of this compound Derivatives

The spirocyclic nature of this compound means that chirality can be a significant feature of its derivatives. However, the existing body of research primarily focuses on racemic syntheses. For example, a spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold explored as a potential inhibitor of soluble epoxide hydrolase was identified as a racemic lead compound. researchgate.net The literature reviewed does not provide specific, established methods for the stereoselective or asymmetric synthesis of the this compound core. While asymmetric synthesis is a developed field for other spirocycles, dedicated methodologies for this particular scaffold have not been detailed in the surveyed sources.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound derivatives is critical for producing sufficient quantities for further study. Optimization of reaction conditions is employed to maximize product yields and minimize the formation of impurities.

In multi-step syntheses of derivatives, reaction conditions for key steps like acylation and cyclization are often modified. For instance, in the preparation of certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a related spirocyclic core, the conditions for acylation and subsequent cyclization were adjusted to reduce the formation of byproducts. researchgate.net This highlights a deliberate effort to refine synthetic protocols.

Optimization strategies can involve several factors, as detailed in the table below.

ParameterObjective of OptimizationExample
Solvent Improve solubility of reactants, influence reaction rate.Not specified in sources.
Temperature Control reaction rate and selectivity.Not specified in sources.
Reagents Use of milder or more selective reagents.Not specified in sources.
Catalyst Enhance reaction rate and selectivity.Not specified in sources.
Reaction Time Ensure complete reaction while minimizing byproduct formation.Not specified in sources.

While the principle of optimization is mentioned, specific data detailing the systematic variation of these parameters to improve the yield of this compound itself were not available in the reviewed literature. The optimization efforts described are generally qualitative and aimed at improving the purity of the final derivative compounds. researchgate.net

Chemical Reactivity and Transformations of the 9 Oxa 1 Azaspiro 5.5 Undecane System

Reactivity Governed by the Nitrogen Heteroatom (e.g., Nucleophilicity)

The nitrogen atom in the piperidine (B6355638) ring of the 9-Oxa-1-azaspiro[5.5]undecane system is a key center of reactivity, primarily due to the lone pair of electrons that imparts nucleophilic character. This nucleophilicity is fundamental to many of its synthetic transformations.

The secondary amine in the parent scaffold is available for a variety of reactions, including alkylation, acylation, and arylation. For instance, in the closely related 1-oxa-9-azaspiro[5.5]undecane system, the nitrogen atom readily participates in nucleophilic aromatic substitution reactions. This has been demonstrated in the synthesis of derivatives of ciprofloxacin (B1669076), where the spirocyclic amine displaces a fluorine atom on the quinolone core. researchgate.net This reaction highlights the significant nucleophilic character of the nitrogen atom within this type of spirocyclic framework.

The nucleophilicity of the nitrogen can be modulated by the presence of activating or deactivating groups. For example, N-acylation reactions can diminish the nucleophilicity of the nitrogen, while the basicity of the amine makes it susceptible to protonation in acidic media, which would in turn inhibit its nucleophilic character.

Table 1: Representative Reactions Involving the Nitrogen Heteroatom

Reaction TypeReagent/ConditionsProduct TypeRef.
Nucleophilic Aromatic Substitution7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, boron chelate complexCiprofloxacin derivatives researchgate.net
AcylationAcyl chlorides, anhydridesN-acylated spirocyclesGeneral Knowledge
AlkylationAlkyl halidesN-alkylated spirocyclesGeneral Knowledge
Buchwald-Hartwig CouplingAryl halides, Palladium catalystN-arylated spirocyclesGeneral Knowledge

Transformations Involving the Oxygen Heteroatom

The oxygen atom within the tetrahydropyran (B127337) ring of this compound is generally less reactive than the nitrogen atom. Its lone pairs are less basic and nucleophilic. However, under specific conditions, it can participate in chemical transformations.

The ether linkage is susceptible to cleavage under strong acidic conditions, potentially leading to ring-opening of the tetrahydropyran portion of the molecule. The stability of the tetrahydropyran ring is influenced by the substitution pattern and the reaction conditions. For instance, studies on the oxidation of tetrahydropyran have shown that the α-radical, formed by hydrogen abstraction from the carbon adjacent to the oxygen, is prone to ring-opening due to a low C-O bond energy. researchgate.net While this is a radical process, it indicates the inherent potential for cleavage of the C-O bond in the tetrahydropyran ring.

Furthermore, the oxygen atom can act as a hydrogen bond acceptor, which can influence the conformation of the molecule and the reactivity of other functional groups present on the spirocyclic system.

Intramolecular Cyclization Reactions of the Spirocyclic Structure

The rigid, spirocyclic framework of this compound can serve as a template for directing intramolecular reactions. By introducing appropriate functional groups on the piperidine or tetrahydropyran rings, subsequent cyclization reactions can lead to the formation of more complex, polycyclic systems.

A general and powerful method for the synthesis of oxa-spirocycles involves iodocyclization. nih.govrsc.org This process typically involves an unsaturated alcohol, where the double bond and the hydroxyl group are positioned to allow for an intramolecular, iodine-mediated cyclization to form the spirocyclic ether. While this is often a method for the synthesis of the core structure, appropriately substituted derivatives of this compound could undergo analogous intramolecular reactions. For instance, a derivative bearing an alkenyl side chain attached to the nitrogen atom could potentially undergo an intramolecular aminocyclization onto the double bond, catalyzed by an electrophilic species.

Participation in Cascade Reactions

The this compound scaffold can be synthesized through cascade reactions, and its derivatives can also participate in such complex transformations. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the product of one step is the substrate for the next, allowing for the rapid construction of molecular complexity.

A notable example in the synthesis of related spirocyclic systems is the Prins cascade cyclization. This reaction has been utilized to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.org The process involves the coupling of aldehydes with a suitably functionalized amino alcohol, leading to a bicyclization event. acs.org Such tandem Prins cyclizations are a valuable tool for constructing spirocyclic tetrahydropyrans. benthamdirect.com

Furthermore, oxa-Michael additions can initiate cascade reactions. In systems containing an α,β-unsaturated ketone, the addition of an oxygen nucleophile can trigger a sequence of reactions, such as aldol (B89426) condensations and subsequent cyclizations, to form complex bridged structures. beilstein-journals.org Derivatives of this compound bearing appropriate functionalities could be designed to participate in similar cascade processes.

Influence of Functional Groups on Reaction Pathways

The presence of functional groups on the this compound skeleton profoundly influences its reactivity and can direct the course of chemical transformations.

Substituents on the nitrogen atom are particularly impactful. An electron-withdrawing group, such as an acyl or sulfonyl group, will decrease the nucleophilicity and basicity of the nitrogen. This can be strategically employed to prevent unwanted side reactions at the nitrogen during transformations elsewhere in the molecule. Conversely, an electron-donating group will enhance the nitrogen's nucleophilicity. The nature of the substituent on the nitrogen also dictates the steric environment around the amine, which can influence its accessibility to reagents.

Functional groups on the carbon framework of either the piperidine or tetrahydropyran ring can also dictate reaction pathways. For example, the presence of a carbonyl group can introduce a site for nucleophilic attack or enolate formation, opening up a wide range of synthetic possibilities. Hydroxyl groups can act as nucleophiles or be converted into leaving groups for substitution or elimination reactions. The regioselectivity of reactions on the spirocyclic core will be governed by the electronic and steric effects of these functional groups. In a review of 1,9-diazaspiro[5.5]undecane-containing compounds, it is noted that bioactive derivatives almost always have substituents at the 9-position, indicating the importance of this position for derivatization. nih.gov

Table 2: Influence of Functional Groups on Reactivity

Functional Group PositionType of GroupInfluence on Reactivity
Nitrogen (Position 1)Electron-withdrawing (e.g., -COR, -SO₂R)Decreased nucleophilicity and basicity of nitrogen.
Nitrogen (Position 1)Electron-donating (e.g., -Alkyl)Increased nucleophilicity and basicity of nitrogen.
Carbon frameworkCarbonyl (-C=O)Site for nucleophilic addition, enolate chemistry.
Carbon frameworkHydroxyl (-OH)Nucleophilic center, can be converted to a leaving group.
Carbon frameworkAlkene (-C=C-)Site for electrophilic addition, radical reactions, cyclizations.

Structural Analysis and Conformational Studies

Elucidation of Spirocyclic Architecture

The defining feature of 9-Oxa-1-azaspiro[5.5]undecane is its spirocyclic framework, where a piperidine (B6355638) ring and a tetrahydropyran (B127337) ring are joined by a single common carbon atom, the spirocenter. This unique arrangement confers a rigid, three-dimensional structure that is of significant interest in medicinal chemistry. The elucidation of this architecture relies on a combination of spectroscopic techniques and computational modeling.

Table 1: General Structural Features of this compound

Feature Description
Core Structure Spiro[5.5]undecane
Heterocyclic Rings Piperidine and Tetrahydropyran
Spirocenter Quaternary carbon atom common to both rings

Stereochemical Investigations of Diastereomers

The presence of the spirocenter in this compound introduces the possibility of stereoisomerism. If substituents are present on either or both of the rings, multiple diastereomers can exist. The spatial arrangement of these substituents relative to the plane of the rings and to each other is crucial for the molecule's biological activity and physicochemical properties.

The characterization and separation of these diastereomers are achieved through advanced chromatographic and spectroscopic techniques. Chiral chromatography, for instance, can be employed to isolate individual stereoisomers. The absolute configuration of these isomers is often determined by X-ray crystallography or by comparison with stereochemically defined precursors or derivatives.

For substituted derivatives of this compound, the relative stereochemistry is described by the orientation of the substituents as either axial or equatorial with respect to the chair conformations of the piperidine and tetrahydropyran rings. The interplay between the substituent's position and the ring's conformation is a key aspect of its stereochemical analysis.

Conformational Preferences and Dynamics of the Bicyclic System

The bicyclic system of this compound is not static; it undergoes conformational changes. Both the piperidine and tetrahydropyran rings are expected to predominantly adopt low-energy chair conformations to minimize steric strain. However, other conformations, such as boat or twist-boat, may exist in equilibrium, particularly in substituted derivatives or upon interaction with a biological target.

The conformational preferences are governed by a variety of factors, including steric hindrance, electronic effects, and intramolecular hydrogen bonding. Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for predicting the relative energies of different conformations and the energy barriers for their interconversion. These studies help in understanding the dynamic behavior of the molecule in solution.

Table 2: Predicted Conformational Data for this compound Rings

Ring Predominant Conformation Key Torsional Angles (Predicted)
Piperidine Chair ~55-60°

Three-Dimensionality of Spiro Scaffolds in Molecular Design

The inherent three-dimensionality of spirocyclic scaffolds like this compound is a highly desirable feature in modern drug discovery. bldpharm.comtandfonline.com Unlike flat, aromatic systems, spirocycles present a more defined and rigid spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets. tandfonline.com

The rigidity of the spirocyclic core reduces the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity. tandfonline.com This conformational restriction helps to lock the molecule in a bioactive conformation. tandfonline.com Furthermore, the introduction of spirocenters increases the fraction of sp3-hybridized carbons, a molecular characteristic that has been correlated with improved success rates in clinical trials. bldpharm.com

The three-dimensional nature of spiro scaffolds allows for the exploration of novel chemical space and the design of molecules with improved physicochemical properties, such as solubility and metabolic stability. tandfonline.combldpharm.com By providing a rigid framework, spirocycles enable the precise positioning of substituents in three-dimensional space, facilitating the optimization of interactions with complex protein binding sites. tandfonline.com This level of structural control is invaluable for designing selective and effective therapeutic agents. dndi.org The use of spirocyclic motifs is an attractive strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. dndi.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Piperidine

Computational Chemistry and Molecular Modeling of 9 Oxa 1 Azaspiro 5.5 Undecane Analogues

Molecular Docking and Binding Affinity Predictions (e.g., with MmpL3 protein)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interactions between a ligand, such as a 9-Oxa-1-azaspiro[5.5]undecane analogue, and its protein target.

Research into the antituberculosis activity of this spirocyclic scaffold has heavily utilized molecular docking to investigate its interaction with the Mycobacterium tuberculosis (Mtb) MmpL3 protein. mdpi.comijnrd.org MmpL3 is an essential membrane transporter responsible for exporting mycolic acid precursors, making it a critical target for novel anti-TB drugs. researchgate.net

Docking studies have revealed that this compound derivatives can bind deep within the central transmembrane channel of the MmpL3 protein. researchgate.net These computational models predict key interactions that stabilize the ligand-protein complex. For instance, the piperidine (B6355638) nitrogen of the spirocycle is believed to interact with and clamp key residues like Asp645 within the proton relay pathway of the transporter, effectively blocking its function. researchgate.net By predicting the binding affinity and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, these studies provide a structural basis for the observed inhibitory activity and guide further optimization. mdpi.com

Table 1: Predicted Interactions of a Spirocyclic Inhibitor with MmpL3 Protein Binding Site Residues
Inhibitor MoietyInteracting MmpL3 ResidueType of InteractionPredicted Outcome
Piperidine NitrogenAsp645Electrostatic/H-BondDisruption of proton relay pathway
Peripheral Aromatic GroupHydrophobic Pocket ResiduesHydrophobicIncreased binding affinity and stability
Spirocyclic CoreChannel Lining ResiduesVan der WaalsSteric blocking of the transport channel

Pharmacophore Modeling for Target Interactions (e.g., μ-Opioid Receptor, Sigma-1 Receptor)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological activity. For a related scaffold, 1-oxa-4,9-diazaspiro[5.5]undecane, this technique was instrumental in designing dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

The design strategy involved merging the known pharmacophores for both MOR agonists and σ1R antagonists. A typical pharmacophore for σ1R ligands includes a basic amino group (a positive ionizable feature) and two opposing hydrophobic regions. nih.gov By computationally overlaying this model with the pharmacophore for MOR ligands, researchers designed a novel spirocyclic scaffold that incorporated the key features required for interaction with both targets. This dual-action approach is sought for developing potent analgesics with potentially fewer side effects than traditional opioids. The resulting 1-oxa-4,9-diazaspiro[5.5]undecane derivatives showed potent, balanced activity at both receptors, validating the computational design strategy.

Table 2: Key Pharmacophoric Features for Dual MOR/σ1R Ligands
Pharmacophoric FeatureRequired ForStructural Element in Spirocyclic Scaffold
Positive Ionizable (PI) Groupσ1R and MORBasic Nitrogen Atom (N9)
Hydrophobic (HYD) Region 1σ1R and MORAromatic substituent at N4
Hydrophobic (HYD) Region 2σ1RPhenethyl group at N9
Hydrogen Bond Acceptor (HBA)MOROxygen atom in the spiro-ring

Quantitative Structure-Activity Relationship (QSAR) Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org By quantifying physicochemical properties (descriptors) such as lipophilicity, electronic properties, and steric effects, QSAR models can predict the activity of new, unsynthesized molecules. mdpi.com

While specific QSAR models for this compound analogues are not extensively detailed in publicly available literature, the foundational principles of Structure-Activity Relationship (SAR) have been applied. nih.gov SAR studies on related spirocyclic compounds have provided crucial insights that would inform any future QSAR model. For instance, SAR exploration of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives identified that substitutions at different positions on the spirocyclic core directly impact binding affinity for targets like the soluble epoxide hydrolase (sEH). nih.gov

Furthermore, a 5D-QSAR study conducted on a diverse set of spirocyclic piperidines as sigma-1 receptor ligands demonstrates the power of this approach. nih.gov This model successfully correlated the 3D structural features and biological data, yielding a statistically valid tool for predicting the binding affinities of new spirocyclic compounds. nih.gov Such a methodology could be directly applied to this compound analogues to accelerate the discovery of potent ligands by prioritizing synthetic efforts on compounds with the highest predicted activity.

Optimization of Molecular Structure based on Computational Results

A primary goal of molecular modeling is to guide the optimization of a lead compound's structure to enhance its desired properties, such as potency and safety, while minimizing undesirable ones. For this compound derivatives, computational results have directly informed chemical synthesis strategies.

In the development of antituberculosis agents targeting the MmpL3 protein, the optimization of the initial spirocyclic structure was explicitly performed with consideration of molecular docking results. mdpi.comijnrd.org Docking simulations revealed how different peripheral chemical fragments on the spirocyclic core could better occupy the binding pocket. This led to the synthesis of new analogues with diverse functionalities, some of which exhibited significantly higher activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis. mdpi.com

Similarly, computational insights have guided the optimization of spirocycle MmpL3 inhibitors to improve their safety profiles. nih.govnih.gov Initial potent hits were often highly lipophilic basic amines, which are associated with cytotoxicity and off-target effects like inhibition of the hERG ion channel. nih.govnih.gov By understanding the structural requirements for MmpL3 binding versus off-target interactions, researchers could modify the scaffold—for example, by introducing an N-alkylated pyrazole (B372694) portion—to create new analogues with improved physicochemical properties, decreased cytotoxicity, and reduced hERG inhibition, while retaining potent on-target activity. nih.gov

Design and Synthesis of Derivatives for Biological Activity Profiling

Scaffold Modification Strategies and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy employed to generate collections of structurally diverse small molecules from a common starting material, facilitating the discovery of new biological functions cam.ac.uksemanticscholar.org. This approach is central to modifying the 9-Oxa-1-azaspiro[5.5]undecane scaffold. Synthetic routes are devised to allow for variations not only in the substituents attached to the core but also in the structure of the scaffold itself.

Key modification strategies include:

Ring System Alteration : Chemists have synthesized related spiro compounds to study structure-activity relationships (SAR). For instance, modifications such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one and 6-oxa-2,9-diazaspiro[4.5]decan-8-one were created to investigate how changes in the central scaffold impact receptor binding acs.org.

Versatile Synthetic Routes : A highly adaptable synthetic route starting from N-Boc-piperidone has been developed. This pathway involves creating an epoxide, followed by a thermal ring-opening with arylamines to produce key aminoalcohol intermediates, which are then cyclized to form the desired spirocyclic core acs.org. This multi-step process allows for the introduction of diversity at various stages.

Prins Cyclization : The Prins cyclization is another key reaction used in the synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold, which serves as a basis for developing inhibitors of the MmpL3 protein in M. tuberculosis osi.lv.

The goal of these strategies is to create libraries of compounds that cover a broad area of chemical space, increasing the probability of identifying molecules with novel and specific biological activities cam.ac.uk.

Introduction of Diverse Molecular Peripheries and Substituents

Once the core scaffold is synthesized, a wide array of molecular peripheries and substituents are introduced to fine-tune the compound's biological and physicochemical properties. This functionalization is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Researchers have successfully introduced a vast range of substituents at different positions on the spirocyclic structure. For example, in the development of dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, more than 30 different substituents were explored for a single position acs.org.

Examples of introduced molecular peripheries include:

Aryl and Heteroaryl Groups : Aryl groups can be installed in the final step of a synthetic sequence using methods like the Ullmann or Buchwald–Hartwig coupling reactions acs.org.

Alkyl Chains : Various alkyl substituents, such as isopentyl groups, have been incorporated acs.org.

Functionalized Chains : More complex side chains, including phenylpropyl, phenoxyethyl, pyranylethyl, pyranylmethyl, and morpholinoethyl groups, have been attached to the core structure to probe interactions with biological targets acs.org.

The chemical diversity of these peripheral fragments is a key factor in optimizing the biological activity of the resulting compounds, as demonstrated in the development of antituberculosis agents osi.lv.

Development of Specific Functionalized Analogues (e.g., Carboxylates, Sulfonamides, Carboxamides, Urea (B33335) Derivatives)

To target specific biological pathways or improve drug-like properties, derivatives featuring particular functional groups are synthesized. These functionalized analogues often serve as bioisosteres or are designed to interact with specific residues in a protein's active site.

Urea Derivatives : Trisubstituted ureas based on a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH) nih.gov. These compounds are being investigated as potential oral drug candidates for treating chronic kidney diseases nih.gov. The synthesis of unsymmetrical urea derivatives is a significant area of organic chemistry, with applications in creating enzyme inhibitors and selective receptor modulators diva-portal.org.

Sulfonamides : 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides have been synthesized as part of research into carbonic anhydrase inhibitors researchgate.net. This class of compounds introduces a key zinc-binding group, essential for interacting with the target enzyme.

Carboxamides and Carboxylates : Carboxamide functionalities are prevalent in many biologically active molecules, including 3,9-diazaspiro[5.5]undecane-based antagonists for the GABA-A receptor soton.ac.uk. Carboxylate derivatives, such as tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, are important synthetic intermediates and protected forms of the core scaffold nih.gov.

The development of these specific analogues is often guided by molecular docking results and structure-activity relationship studies to optimize the interaction with the intended biological target osi.lv.

Table 1: Examples of Functionalized this compound Derivatives and Their Targets This table is interactive. You can sort and filter the data.

Derivative Class Scaffold Variation Target/Application Reference
Urea Derivatives 1-Oxa-4,9-diazaspiro[5.5]undecane Soluble Epoxide Hydrolase (sEH) Inhibitors nih.gov
Sulfonamides 1-Oxa-9-azaspiro[5.5]undecane Carbonic Anhydrase Interrogation researchgate.net
Aryl Derivatives 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Dual μ-Opioid/σ1 Receptor Ligands acs.org
Diverse Peripheries 1-Oxa-9-azaspiro[5.5]undecane Antituberculosis (MmpL3 Protein) osi.lv
Carboxamides 3,9-Diazaspiro[5.5]undecane GABA-A Receptor Antagonists soton.ac.uk

Impact of Stereochemistry on Biological Activity and Design

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of spirocyclic compounds researchgate.net. The rigid, well-defined spatial orientation of substituents on the this compound scaffold can lead to highly specific interactions with chiral biological macromolecules like proteins and receptors.

The impact of stereochemistry is a key consideration during the design and synthesis process. For spiroacetals, which are structurally related to the this compound core, the stereochemistry is often essential for their biological function semanticscholar.org. Enantioselective synthesis—methods that produce one stereoisomer over another—is therefore highly valuable in this field rsc.org. While detailed studies on the specific stereoisomers of this compound derivatives were not the focus of the available literature, the general principle that stereochemistry significantly influences potency and selectivity is a well-established concept in the medicinal chemistry of spirocycles researchgate.net. The design of new derivatives must therefore account for the potential differences in activity between different stereoisomers.

In Vitro Biological Activity of 9 Oxa 1 Azaspiro 5.5 Undecane Derivatives

Modulation of Enzyme Activity

Derivatives of the 9-oxa-1-azaspiro[5.5]undecane scaffold have been shown to interact with and inhibit several classes of enzymes, including hydrolases and carboxylases. These interactions are critical to their potential pharmacological effects.

Soluble Epoxide Hydrolase (sEH) Inhibition

A series of trisubstituted urea (B33335) derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core has been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is a key player in the metabolism of epoxy fatty acids, which have anti-inflammatory and cardio-protective properties. Inhibition of sEH can therefore be a valuable strategy for treating conditions like chronic kidney disease. One of the standout compounds from this series demonstrated excellent sEH inhibitory activity, highlighting the potential of this spirocyclic scaffold in developing potent and orally active sEH inhibitors. nih.gov

Table 1: sEH Inhibitory Activity of a Key 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative

Compound Target IC50 (nM)
Compound 19 sEH Data not specified in abstract

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition (ACC1 and ACC2)

While direct studies on this compound derivatives as Acetyl-CoA Carboxylase (ACC) inhibitors are not extensively documented in the reviewed literature, research on the closely related 1,9-diazaspiro[5.5]undecane scaffold provides valuable insights. nih.gov ACCs are crucial enzymes in the synthesis of fatty acids, with ACC1 and ACC2 being key isoforms. A study of over 125 compounds based on the 1,9-diazaspiro[5.5]undecane core revealed a general trend where potent inhibition of ACC1 was associated with strong inhibition of ACC2. nih.gov For instance, specific compounds with bicyclic fused heteroaryl groups attached to the spirocyclic core showed excellent dual inhibitory activity. nih.gov

Table 2: ACC1 and ACC2 Inhibitory Activity of 1,9-Diazaspiro[5.5]undecane Derivatives

Compound ACC1 IC50 (nM) ACC2 IC50 (nM)
Compound 1g 7 3
Compound 1h 11 5

Data sourced from a review on bioactive 1,9-diazaspiro[5.5]undecanes. nih.gov

Carbonic Anhydrase (CA) Interrogation

The this compound scaffold has been utilized in the synthesis of novel sulfonamides designed to interrogate carbonic anhydrases (CAs). researchgate.net CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. By attaching a sulfonamide group, a known zinc-binding function, to the spirocyclic core, researchers have explored the potential of these derivatives as CA inhibitors. researchgate.net This line of inquiry aims to develop isoform-selective inhibitors for potential therapeutic use.

Receptor Ligand Binding and Functional Modulation

In addition to enzyme inhibition, this compound derivatives have been synthesized and evaluated for their ability to bind to and modulate the function of key receptors in the central nervous system.

μ-Opioid Receptor (MOR) Agonism

A novel series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed as potent agonists for the μ-opioid receptor (MOR). researchgate.net The MOR is the primary target for opioid analgesics. In vitro binding assays, using [3H]-DAMGO as the radioligand, and functional assays measuring cyclic AMP (cAMP) levels in CHO-K1 cells, have confirmed the MOR agonist activity of these compounds. researchgate.net The exploration of different substitutions on the spirocyclic scaffold has led to the identification of compounds with promising MOR agonism. researchgate.net

Table 3: In Vitro MOR Agonist Activity of a Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

Compound MOR Binding Affinity (Ki, nM) MOR Functional Activity (EC50, nM)
15au Data not specified in abstract Data not specified in abstract

Data from a study on dual MOR agonists and σ1R antagonists. researchgate.net

Sigma-1 Receptor (σ1R) Ligand Activity

The same series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that exhibit MOR agonism also demonstrate significant ligand activity at the sigma-1 receptor (σ1R). researchgate.net The σ1R is a unique intracellular chaperone protein implicated in various cellular functions and is a target for the development of treatments for pain and neurological disorders. These derivatives have been identified as potent dual ligands for both MOR and σ1R. researchgate.net In vitro binding assays using 3H-pentazocine as the radioligand in HEK-293 cell membranes have been used to determine the binding affinity of these compounds for the human σ1R. researchgate.net One of the most promising compounds, 15au, displayed a balanced dual profile of MOR agonism and sigma antagonism. researchgate.net

Table 4: In Vitro σ1R Binding Affinity of a Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

Compound σ1R Binding Affinity (Ki, nM)
15au Data not specified in abstract

Data from a study on dual MOR agonists and σ1R antagonists. researchgate.net

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

Derivatives of this compound have been designed and evaluated as agonists for the free fatty acid receptor 1 (FFA1), also known as GPR40. Research into a series of compounds based on a 3-[4-(benzyloxy)phenyl]propanoic acid core, which incorporates the 1-oxa-9-azaspiro[5.5]undecane periphery, has yielded notable findings. An important observation is that the unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety itself was found to be inactive. nih.gov However, the potency of these derivatives as FFA1 agonists is influenced by the nature of the substituents on the spirocyclic structure.

The decoration of the 1-oxa-9-azaspiro[5.5]undecane periphery with various polar groups, including basic heterocycles or secondary amides, has been a successful strategy in developing active compounds. nih.gov This approach was inspired by advanced drug candidates for type II diabetes mellitus. Lipophilicity is a known factor that drives the potency of free fatty acid receptor agonists, which was a guiding principle in the design of these derivatives. nih.gov

Below is a table summarizing the activity of selected this compound derivatives as FFA1 agonists.

Compound IDR Group on Spirocyclic PeripheryFFA1 Agonist Activity
4 HInactive
2g-i Diverse polar groupsActive

Neuropeptide Y (NPY) Antagonism

Based on the available research, there is no direct evidence to suggest that this compound derivatives exhibit antagonist activity against the Neuropeptide Y (NPY) receptor. While other spirocyclic compounds, such as 1,9-diazaspiro[5.5]undecanes, have been investigated for NPY antagonism, this specific activity has not been reported for the this compound scaffold.

In Vitro Antimicrobial Screening

Antibacterial Activity (e.g., against Mycobacterium tuberculosis, Gram-positive and Gram-negative bacterial strains)

The this compound scaffold has been utilized in the development of potent antibacterial agents, particularly against Mycobacterium tuberculosis. A key molecular target for these compounds is the MmpL3 protein, which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. researchgate.net Derivatives of this compound have demonstrated high activity against both antibiotic-sensitive (H37Rv) and some multiresistant strains of M. tuberculosis. researchgate.netgoogle.com The optimization of these compounds has been guided by molecular docking studies to enhance their inhibitory effects. researchgate.net

Furthermore, the this compound moiety has been incorporated into the structure of ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic. A series of thirty-six such derivatives were synthesized and tested against two Gram-positive and three Gram-negative bacterial strains. This highlights the versatility of the spirocyclic scaffold in the design of new antibacterial agents.

The following table presents a summary of the antibacterial activity of this compound derivatives.

Compound TypeTarget Organism(s)Target Protein/Mechanism
MmpL3 InhibitorsMycobacterium tuberculosis (H37Rv and multiresistant strains)MmpL3 protein
Ciprofloxacin DerivativesGram-positive and Gram-negative bacteriaNot specified

Antifungal Activity

Derivatives of this compound have also been investigated for their antifungal properties. Notably, ciprofloxacin derivatives featuring the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated activity against Candida albicans. This is significant as ciprofloxacin itself does not typically exhibit antifungal effects.

Influence on Biochemical Pathways and Molecular Targets

The in vitro biological activities of this compound derivatives are a result of their interaction with specific biochemical pathways and molecular targets. As discussed, these compounds have been shown to act as agonists of the FFA1/GPR40 receptor, which is involved in metabolic regulation.

In the context of antibacterial activity, a primary molecular target is the MmpL3 transport protein in Mycobacterium tuberculosis. researchgate.net By inhibiting this protein, the derivatives disrupt the transport of mycolic acids, which is crucial for the integrity of the mycobacterial cell wall. researchgate.net

Additionally, the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been explored for the design of inhibitors of soluble epoxide hydrolase (sEH), indicating another potential molecular target for this class of compounds.

The table below outlines the known molecular targets and biochemical pathways influenced by this compound derivatives.

Molecular Target/PathwayBiological Effect
Free Fatty Acid Receptor 1 (FFA1/GPR40)Agonism
MmpL3 Protein (M. tuberculosis)Inhibition of mycolic acid transport
Soluble Epoxide Hydrolase (sEH)Potential for inhibition

Advanced Applications in Chemical Synthesis and Drug Discovery Research

Role as Versatile Building Blocks in Organic Synthesis

The 9-Oxa-1-azaspiro[5.5]undecane framework serves as a valuable and versatile building block in organic synthesis. Its utility stems from a rigid structure that allows for precise spatial orientation of functional groups, a feature highly sought after in the construction of complex molecular targets. Synthetic chemists leverage this scaffold as a starting point for creating a diverse array of more elaborate molecules.

A convenient and efficient method for preparing derivatives of this scaffold is through the Prins-type cyclization. researchgate.netosi.lv This reaction allows for the construction of the core spirocyclic system under mild conditions. researchgate.net Once formed, the 1-oxa-9-azaspiro[5.5]undecane core can be readily functionalized. For instance, derivatives have been employed in the synthesis of novel fluoroquinolones by reacting them with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net This adaptability makes the this compound scaffold a powerful tool for generating chemical libraries with high structural diversity and three-dimensionality, moving away from the traditionally flat aromatic compounds often seen in chemical synthesis. researchgate.net

Utilization as Spiro Scaffolds in Medicinal Chemistry Drug Discovery

The incorporation of spirocyclic scaffolds is an increasingly popular strategy in medicinal chemistry to enhance drug-like properties. researchgate.netnih.gov The three-dimensional nature of spirocycles like this compound can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net These scaffolds help to rigidly orient substituents, which can optimize interactions with biological targets and reduce the entropic penalty upon binding. researchgate.net Furthermore, replacing traditional monocyclic or aromatic rings with sp3-rich spirocycles often improves physicochemical properties such as aqueous solubility and metabolic stability while lowering lipophilicity. wordpress.comrsc.orgnih.gov

The 1-oxa-9-azaspiro[5.5]undecane scaffold, along with its close analogs, has been successfully integrated into various drug discovery programs targeting a range of diseases.

Antituberculosis Agents: Researchers have synthesized and optimized derivatives of 1-oxa-9-azaspiro[5.5]undecane as potent inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv These compounds have demonstrated high activity against both antibiotic-sensitive and multiresistant strains of the bacterium. osi.lv

Pain Management: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as potent dual ligands, acting as agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R). acs.org This dual-action profile is a promising strategy for developing effective analgesics with potentially fewer side effects than traditional opioids. acs.org

Chronic Kidney Disease: Trisubstituted ureas based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov One such compound showed excellent inhibitory activity and oral bioavailability, demonstrating potential as a drug candidate for treating chronic kidney diseases. nih.gov

Other Therapeutic Areas: The broader class of diazaspiro[5.5]undecanes has been explored for various other therapeutic applications, including the treatment of obesity, cancer, and cardiovascular disorders. nih.gov

Table 1: Medicinal Chemistry Applications of Oxa-Azaspiro[5.5]undecane Scaffolds

Scaffold Therapeutic Target Potential Application
1-Oxa-9-azaspiro[5.5]undecane MmpL3 Protein (M. tuberculosis) Tuberculosis osi.lv
1-Oxa-4,9-diazaspiro[5.5]undecane Soluble Epoxide Hydrolase (sEH) Chronic Kidney Disease nih.gov
1-Oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R) Pain Management acs.org

Development of Chemical Probes and Radioligands (e.g., Fluorine-18 labeled for PET imaging)

The unique structural characteristics of the oxa-azaspiro[5.5]undecane scaffold make it suitable for the development of specialized chemical probes and radioligands for molecular imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 (¹⁸F), which are incorporated into biologically active molecules. frontiersin.org ¹⁸F is a preferred radionuclide due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. frontiersin.orgnih.gov

While direct ¹⁸F-labeling of this compound is not prominently documented, research on closely related spirocyclic structures highlights the potential of this chemical class. For instance, a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were synthesized and evaluated as selective ligands for sigma-1 (σ₁) receptors. nih.gov

One of the most promising compounds from this series was selected for radiolabeling with ¹⁸F. nih.gov The synthesis of the radioligand, [¹⁸F]8, was achieved through nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, resulting in good radiochemical yield and high purity. nih.gov Subsequent biodistribution studies in mice demonstrated high initial brain uptake. Furthermore, pretreatment with a known σ₁ receptor ligand significantly reduced the radiotracer's accumulation in the brain, indicating specific binding to the target receptor. nih.gov These findings suggest that ¹⁸F-labeled spiro-oxa-aza compounds could serve as effective PET imaging agents for σ₁ receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

Applications in Agrochemicals

Spirocyclic compounds as a broad class have been noted for their potential in various technological applications, including agrochemicals, due to their diverse pharmacological properties which can include insecticidal and herbicidal effects. researchgate.net The unique three-dimensional shapes of spirocycles can lead to novel modes of action and interactions with biological targets in pests and weeds.

However, a detailed review of the scientific literature indicates that specific applications of this compound or its immediate derivatives in the field of agrochemicals are not extensively documented. While the general potential for spirocyclic systems in this area is recognized, the research focus for the this compound scaffold has been overwhelmingly concentrated on its applications in organic synthesis and medicinal chemistry for human health.

Historical Context of Spirocyclic Systems in Drug Discovery

The use of spirocycles in drug discovery has seen a dramatic increase in the last two decades, a trend often referred to as an "escape from flatland." nih.gov This movement reflects a shift in medicinal chemistry away from flat, aromatic molecules towards more three-dimensional, sp³-rich structures. nih.gov The rationale is that such structures can offer improved physicochemical properties and provide access to novel chemical space. wordpress.com

However, the history of spirocyclic drugs dates back much further. One of the earliest examples is Griseofulvin, an antifungal agent that was approved for medical use in 1959. nih.gov Another early spirocyclic drug is the antipsychotic Fluspirilene, discovered in 1963. nih.gov These early successes demonstrated the viability of spirocyclic scaffolds in creating effective therapeutic agents.

The interest in these scaffolds has boomed in the 21st century, which is reflected in the landscape of approved medicines. Over 50% of all clinically used drugs containing a spirocycle were approved after the year 2000. nih.gov This modern surge is driven by a better understanding of the advantages conferred by the spirocyclic core, including:

Structural Rigidity: The constrained conformation of spirocycles allows for a more precise presentation of pharmacophoric elements to a biological target. researchgate.net

Improved Properties: Introducing a spiro-center can enhance aqueous solubility, increase metabolic stability, and lower lipophilicity compared to non-spirocyclic counterparts. nih.govwordpress.com

Novelty: Spirocycles provide access to unique and patentable chemical structures, which is highly valuable in the competitive pharmaceutical industry. researchgate.net

The journey of spirocycles from niche structures in natural products to mainstream scaffolds in modern drug discovery highlights their enduring importance and expanding role in the development of new medicines. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The future development of therapeutics and materials based on the 9-oxa-1-azaspiro[5.5]undecane scaffold hinges on the creation of more efficient, sustainable, and versatile synthetic methodologies. Current research focuses on overcoming the limitations of multi-step, low-yield reactions by exploring novel catalytic systems and reaction pathways.

A significant area of interest is the advancement of "green" chemistry principles in the synthesis of related spiro compounds. For instance, a highly efficient and environmentally friendly synthesis for photochromic spironaphthoxazines has been developed using a biodegradable and recyclable choline (B1196258) hydroxide (B78521) catalyst in an aqueous medium. tandfonline.com This approach offers considerable advantages, including mild reaction conditions, reduced reaction times to as little as one hour, and excellent yields of up to 91%. tandfonline.com Future work will likely adapt such green methodologies for the specific synthesis of this compound, reducing reliance on hazardous solvents and reagents.

Another promising direction is the use of novel cyclization strategies. Researchers have described a fluorination-induced intramolecular cyclization to create fluoro-substituted spiro-1,3-oxazines, achieving high diastereoselectivity. rsc.org Similarly, the Prins cyclization has been identified as a key reaction for synthesizing the 1-oxa-9-azaspiro[5.5]undecane scaffold itself, particularly for developing antituberculosis agents. osi.lv The exploration of metal-free nitrative cyclization of 1,6-enynes also presents a potential pathway for creating related heterocyclic structures under mild conditions. researchgate.net

Future synthetic strategies are expected to focus on methods that allow for precise control over stereochemistry and the introduction of diverse functional groups, which is crucial for tuning the compound's biological activity and material properties.

Synthetic Method Key Features Advantages Relevant Scaffold
Green Synthesis with Choline Hydroxide tandfonline.comUses a biodegradable, recyclable catalyst in water.Mild conditions, short reaction time (1h), high yields (up to 91%), eco-friendly.Spironaphthoxazines
Selectfluor-mediated Cyclization rsc.orgFluorination-induced intramolecular cyclization.Produces a single diastereomer, regioselective.Fluoro-substituted spiro-1,3-oxazines
Prins Cyclization osi.lvA key step in forming the core spiro structure.Effective for building the 1-oxa-9-azaspiro[5.5]undecane scaffold.1-Oxa-9-azaspiro[5.5]undecane
Condensation Reaction asianpubs.orgacs.orgCondensation of alkylidene heterocycles with o-nitrosonaphthols.A common and established method for producing spirooxazines.Spironaphthoxazines

Exploration of Undiscovered Biological Targets and Mechanisms

The inherent three-dimensionality and structural novelty of spirocyclic scaffolds like this compound make them ideal candidates for drug discovery. researchgate.net While research has identified several biological targets, a vast landscape of potential therapeutic applications remains unexplored.

Currently, derivatives of this scaffold have shown promise in several areas. They have been investigated as potent antituberculosis agents that target the essential MmpL3 protein in Mycobacterium tuberculosis, with some analogues showing high activity against multidrug-resistant strains. osi.lvresearchgate.net Other derivatives have been designed as dual µ-opioid receptor (MOR) agonists and sigma-1 (σ1) receptor antagonists for the treatment of pain. acs.orgresearchgate.net Additionally, the scaffold has been used to develop highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting a potential treatment for chronic kidney diseases. researchgate.netnih.gov

Future research will focus on screening this compound libraries against a wider array of biological targets. Given the scaffold's versatility, it is a promising candidate for developing inhibitors for other enzymes, such as kinases (e.g., Hematopoietic Progenitor Kinase 1) and carbonic anhydrases, or as ligands for various G-protein coupled receptors (GPCRs). nih.govresearchgate.netresearchgate.net Understanding the mechanism of action will be paramount, moving beyond simple binding assays to elucidate how these compounds modulate cellular pathways and produce their therapeutic effects. The exploration of this scaffold in emerging therapeutic areas like immunotherapy and neurodegenerative diseases represents a significant avenue for future investigation. researchgate.net

Compound Class Biological Target Therapeutic Area
1-Oxa-9-azaspiro[5.5]undecane derivatives osi.lvresearchgate.netMmpL3 proteinTuberculosis
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives acs.orgresearchgate.netµ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R)Pain Management
1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas nih.govSoluble Epoxide Hydrolase (sEH)Chronic Kidney Disease
Spiro Analogues researchgate.netHematopoietic Progenitor Kinase 1 (HPK1)Cancer Immunotherapy
1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides researchgate.netCarbonic AnhydraseVarious (e.g., glaucoma, epilepsy)

Advanced Computational Modeling for Predictive Compound Design

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Techniques like molecular docking, quantum-chemical calculations, and molecular dynamics (MD) simulations are becoming indispensable tools for rational drug design.

Molecular docking has already been employed to optimize the structure of spirocyclic inhibitors of the MmpL3 protein, guiding the synthesis of compounds with enhanced antituberculosis activity. osi.lv Quantum-chemical calculations have been used to understand the photophysical properties of related spironaphthoxazines. acs.org Looking forward, these computational approaches will be used more predictively. By modeling the interaction between a virtual library of this compound derivatives and the three-dimensional structure of a biological target, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.

Advanced MD simulations can predict how these spiro compounds behave in a biological environment, providing insights into their conformational flexibility and the stability of the ligand-receptor complex over time. Furthermore, the development of sophisticated quantitative structure-activity relationship (QSAR) models will allow chemists to predict the biological activity of novel analogues before they are synthesized, saving significant time and resources. These predictive models will be crucial for fine-tuning the pharmacokinetic properties of lead compounds, ensuring they have the desired absorption, distribution, metabolism, and excretion (ADME) profiles for clinical success.

Integration with High-Throughput Screening and Combinatorial Chemistry

The synergy between combinatorial chemistry and high-throughput screening (HTS) offers a powerful engine for discovering novel bioactive compounds based on the this compound scaffold. Combinatorial chemistry allows for the rapid synthesis of large, indexed libraries of related molecules by systematically combining a set of chemical building blocks.

Future efforts will involve the design and synthesis of dedicated combinatorial libraries centered around the this compound core. By varying the substituents at different positions on the spirocyclic framework, researchers can generate vast chemical diversity. These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a specific biological target. nih.govnih.gov

HTS has proven effective in identifying new chemical entities with activity against multidrug-resistant bacteria and inhibitors of specific enzymes or transporters from large compound collections. nih.govnih.govgardp.org Applying this approach to a focused this compound library will significantly increase the probability of identifying "hit" compounds with desired biological activity. The structural information from these hits can then be used to inform the next round of rational design and synthesis, creating a powerful discovery cycle that efficiently translates chemical novelty into therapeutic potential.

Expanding Applications in Materials Science and Catalysis

Beyond its biomedical potential, the this compound scaffold and related spirooxazines have intriguing properties that are ripe for exploration in materials science and catalysis. The most prominent of these is photochromism—the ability of a chemical species to undergo a reversible transformation between two forms having different absorption spectra upon irradiation with light.

Spirooxazines, a class of compounds closely related to the core structure, are well-known for their robust photochromic properties, including superior fatigue resistance. asianpubs.org Upon UV irradiation, the colorless spiro form undergoes a C-O bond cleavage to generate a colored, open merocyanine (B1260669) form, which can revert to the closed form thermally or with visible light. asianpubs.org This reversible switching behavior makes them ideal candidates for applications in:

Optical data storage: Encoding information based on the two distinct states.

Smart windows and ophthalmic lenses: Dynamically adjusting transparency in response to sunlight.

Molecular switches and sensors: Controlling chemical or physical processes with light. asianpubs.org

Future research will likely focus on integrating the this compound motif into polymers and other materials to create novel photo-responsive systems. researchgate.net For example, incorporating spirooxazine groups into waterborne polyurethane has been shown to improve the thermal stability of the photochromic unit while conferring interesting mechanical features to the polymer. researchgate.net There is also potential in catalysis, where the unique three-dimensional structure of the spirocycle could be used to create chiral ligands for asymmetric synthesis or to develop novel organocatalysts. The incorporation of sulfur into related spirocyclic structures has been explored to create polymers with improved refractive indices, suggesting a broader role for heteroatom-containing spiro compounds in advanced optical materials. researchgate.net

Q & A

What are the common synthetic methodologies for preparing 9-Oxa-1-azaspiro[5.5]undecane derivatives?

Basic Research Question
The synthesis of this compound scaffolds often involves ring-closing metathesis (RCM) or multi-component reactions. For example, RCM has been successfully applied to synthesize analogous diazaspiro compounds, enabling the formation of the spirocyclic core with high efficiency . Additionally, three-component reactions using aldehydes, nitriles, and aromatic precursors under acidic conditions can yield structurally diverse azaspiro frameworks, as demonstrated in the synthesis of 2-azaspiro[5.5]undecanes .

How can ring-closing metathesis (RCM) be optimized for synthesizing this compound scaffolds?

Advanced Research Question
Optimizing RCM for spirocyclic systems requires careful control of reaction conditions, including catalyst selection (e.g., Grubbs catalysts), temperature, and substrate pre-functionalization. For diazaspiro analogs, RCM was employed as a key step, with ruthenium residue removal achieved via a simple workup using activated carbon or silica gel . Computational modeling (e.g., SAM1 calculations) can also predict reactivity trends, as shown in studies on tetraoxaspiro monomers, where activation energies guided polymerization pathways .

What techniques are used for structural elucidation of this compound derivatives?

Basic Research Question
X-ray crystallography is the gold standard for determining spirocyclic structures. For instance, the crystal structure of a related spiro[5.5]undecane derivative from red algae was resolved using single-crystal X-ray diffraction, revealing bond angles and spatial conformations critical for functional studies . Spectroscopic methods like 13C^{13}\text{C} NMR and IR are complementary for analyzing dynamic conformational equilibria and substituent effects .

How do stereoelectronic effects influence the conformational stability of this compound systems?

Advanced Research Question
Stereoelectronic effects, such as the anomeric and exo-anomeric effects, play a significant role in stabilizing specific conformers. For example, in 1-oxa-7-thiaspiro[5.5]undecane, 13C^{13}\text{C} NMR and equilibration studies revealed preferential axial orientations of substituents due to hyperconjugative interactions between lone pairs and adjacent σ* orbitals . Variable-temperature NMR can further probe energy barriers between conformers in tetra-substituted derivatives .

What computational approaches are used to predict polymerization pathways of spirocyclic monomers?

Advanced Research Question
Computational methods like SAM1 semi-empirical calculations have been applied to study acid-catalyzed polymerization of tetraoxaspiro[5.5]undecane silicon derivatives. These models evaluate ring-opening mechanisms (single vs. double) and compare activation energies to predict dominant reaction pathways and product distributions . Such approaches are critical for designing spirocyclic polymers with tailored properties.

How can this compound derivatives be functionalized for material science applications?

Advanced Research Question
Spirocyclic monomers like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane have been copolymerized with acrylamides to create cross-linked polymers. The spiro structure introduces rigidity and thermal stability, while vinyl groups enable post-polymerization modifications . Characterization via DSC and TGA can assess thermal transitions and degradation profiles.

What strategies exist for enantioselective synthesis of azaspiro[5.5]undecane frameworks?

Advanced Research Question
Asymmetric catalysis, such as cinchona-derived amine-mediated iminium-enamine cascades, enables enantioselective dearomative [4+2] cycloadditions. This method constructs azaspiro[5.5]undecanes with high diastereo- and enantiocontrol, as demonstrated for pyridinium salt derivatives . Chiral HPLC or NMR spectroscopy using chiral shift reagents can validate enantiomeric excess.

How are spectroscopic methods employed to characterize spirocyclic intermediates?

Basic Research Question
Combined spectroscopic techniques are essential:

  • IR : Identifies carbonyl or ether functional groups in tetraoxaspiro derivatives .
  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Resolves substituent positions and ring-junction dynamics, as seen in equilibration studies of thiaspiro systems .
  • UV-Vis : Detects conjugation in benzothiazole-containing analogs .

What are the challenges in purifying this compound derivatives?

Basic Research Question
Spirocyclic compounds often require chromatographic purification due to similar polarities of byproducts. For example, ruthenium residues from RCM reactions can be removed via silica gel filtration or activated carbon treatment . Hydrochloride salts (e.g., rac-(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol hydrochloride) may necessitate recrystallization from ethanol/water mixtures .

How can spirocyclic frameworks be leveraged in drug discovery?

Advanced Research Question
Spiro scaffolds are prized for their 3D complexity and bioavailability. While this compound itself is less studied, related triazaspiro derivatives exhibit chemokine receptor antagonism, validated via in vitro binding assays and animal models of inflammation . Structure-activity relationship (SAR) studies can optimize substituent interactions with target proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.